3-Methoxy-2,2-dimethylpyrrolidine hydrochloride

Description

Introduction to 3-Methoxy-2,2-dimethylpyrrolidine Hydrochloride

This compound stands as a notable member of the pyrrolidine derivative family, distinguished by its specific substitution pattern that imparts unique chemical and physical properties. This chemical compound has garnered attention in the scientific community for its applications in organic synthesis and its potential utility in medicinal chemistry research. The compound belongs to the broader category of nitrogen-containing heterocycles, which are fundamental structural units in many biologically active molecules and pharmaceutical intermediates.

The significance of this compound extends beyond its basic chemical properties, as it serves as a versatile building block in the construction of more complex molecular architectures. Its structural features, including the methoxy group and the dimethyl substitution, contribute to its distinct reactivity profile and make it particularly valuable for selective chemical transformations. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various synthetic applications and research purposes.

Chemical Identity and Nomenclature

The chemical identity of this compound is established through its systematic nomenclature and structural characteristics. This compound represents a substituted pyrrolidine derivative where the parent five-membered ring system contains a nitrogen atom and bears specific functional group modifications that define its chemical behavior and properties.

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

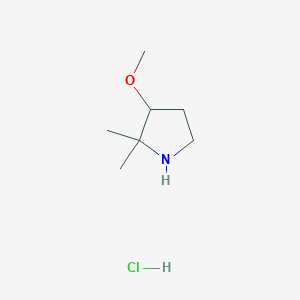

According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as this compound. The structural representation reveals a five-membered pyrrolidine ring with two methyl groups positioned at the second carbon atom and a methoxy group attached to the third carbon atom of the ring system. The molecular formula is established as C₇H₁₆ClNO, indicating the presence of seven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.

The three-dimensional molecular structure demonstrates specific stereochemical considerations, with the compound existing in defined conformational states. The molecular weight has been determined to be approximately 165.66 to 166 grams per mole, depending on the source and measurement precision. The structural features include the pyrrolidine ring as the core framework, with the methoxy group providing additional functional versatility and the dimethyl substitution contributing to steric effects that influence the compound's reactivity patterns.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆ClNO | |

| Molecular Weight | 165.66-166 g/mol | |

| Ring System | Five-membered pyrrolidine | |

| Substitution Pattern | 3-methoxy, 2,2-dimethyl |

Chemical Abstracts Service Registry Number and Synonyms

The compound is officially registered under multiple Chemical Abstracts Service registry numbers, with 2203016-99-1 being the primary identifier. Additional registry numbers include 1909348-46-4, which may represent different stereoisomeric forms or preparation methods of the same basic structure. These multiple identifiers reflect the compound's recognition in various chemical databases and its significance in chemical literature.

Properties

IUPAC Name |

3-methoxy-2,2-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)6(9-3)4-5-8-7;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTIZWGHVAHRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Free Base (3-Methoxy-2,2-dimethylpyrrolidine)

The free base can be prepared by adapting methods used for related amines such as (3-Methoxy-2,2-dimethylpropyl)amine, which shares similar structural features.

- Step 1: Starting from a suitable precursor such as 3-methoxy-2,2-dimethylpropylamine or an analogous intermediate.

- Step 2: Cyclization to form the pyrrolidine ring, which may involve intramolecular nucleophilic substitution or reductive amination.

- Step 3: Purification of the free base via distillation or recrystallization.

Formation of the Hydrochloride Salt

- The free base is reacted with anhydrous or aqueous hydrochloric acid under controlled temperature and stirring conditions.

- The hydrochloride salt precipitates out or is isolated by solvent evaporation.

- Typical conditions involve mild heating and stirring to ensure complete salt formation.

$$

\text{3-Methoxy-2,2-dimethylpyrrolidine} + \text{HCl} \rightarrow \text{this compound}

$$

Industrial and Laboratory-Scale Methods

Laboratory-Scale Synthesis

- Small-scale synthesis uses standard organic solvents such as tetrahydrofuran (THF), methanol, or toluene.

- Controlled addition of reagents at low temperatures (e.g., -70 °C for organolithium reactions) is common to avoid side reactions.

- Purification is typically done by column chromatography or recrystallization.

Industrial-Scale Production

- Scaled-up reactions employ large reactors with precise temperature and pH control.

- Use of triphosgene as a chlorinating reagent is documented in structurally related compounds for efficient conversion to hydrochloride salts with high purity and yield (up to 97.5%) while minimizing waste and environmental impact.

- Continuous or batch processing methods optimize yield and purity.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 3-Methoxy-2,2-dimethylpropylamine | Same or analogous precursors |

| Solvent | THF, methanol, toluene | Toluene, 1,4-dioxane |

| Temperature | -70 °C to room temperature | 0 to 10 °C for chlorination step |

| Chlorination Reagent | HCl (aqueous or anhydrous) | Triphosgene (for chloromethyl derivatives) |

| Reaction Time | 1–10 hours | 3 hours to overnight |

| Yield | 60–70% (free base formation) | >95% (hydrochloride salt formation) |

| Purification Method | Column chromatography, recrystallization | Centrifugation, drying, crystallization |

| Environmental Considerations | Standard lab waste management | Reduced waste via triphosgene use |

Research Findings and Notes

- High purity and yield of hydrochloride salts are achievable by carefully controlling reaction conditions, especially during chlorination and salt formation steps.

- Triphosgene-based chlorination is advantageous for related compounds, offering environmental benefits by releasing CO2 instead of more toxic byproducts.

- The methoxy substitution at the 3-position requires mild conditions to avoid cleavage or demethylation.

- Dimethyl substitution at the 2-position influences steric hindrance, affecting cyclization efficiency and reaction kinetics.

- Analytical techniques such as TLC, HPLC, and NMR are essential for monitoring reaction progress and confirming product purity.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Preparation of 3-methoxy-2,2-dimethylpropylamine | Starting amine or precursor | Intermediate amine |

| 2 | Cyclization to form pyrrolidine ring | Intramolecular nucleophilic substitution, reductive amination | Pyrrolidine free base |

| 3 | Conversion to hydrochloride salt | HCl addition, mild heating | This compound; high purity and yield |

| 4 | Purification | Chromatography, crystallization | Isolated pure salt |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with methanol in the presence of an acid catalyst. The reaction conditions are carefully controlled to optimize yield and purity. Industrial production methods utilize large-scale reactors for efficiency.

Organic Synthesis

This compound is widely used as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form derivatives such as 3-Methoxy-2-methylpyrrolidone.

- Reduction : Involves the use of reducing agents like lithium aluminum hydride to yield other useful compounds.

- Substitution Reactions : Can react with alkyl halides and amines to form diverse derivatives.

Biological Studies

The compound is utilized in biological research, particularly in studies related to neurotransmitter receptor interactions. It has shown potential as an inhibitor of serotonin receptors (specifically the 5-HT2A receptor), which are crucial for mood regulation and cognitive functions.

Case Study: Interaction with Receptors

Research indicates that compounds similar to 3-Methoxy-2,2-dimethylpyrrolidine exhibit significant affinity for the 5-HT2A receptor, with pKi values ranging from 7.89 to 9.19. This suggests that these compounds could be developed as therapeutic agents for conditions such as depression and anxiety .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.

Example Applications:

- Potential Antidepressants : Due to its interaction with serotonin receptors.

- Cancer Research : Investigated for its role in inhibiting specific proteins involved in cancer cell proliferation.

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials, leveraging its unique chemical properties to create new formulations and products.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The 3-methoxy group in the target compound enhances steric hindrance and electron donation compared to 3,3-dimethylpyrrolidine hydrochloride, which lacks heteroatom substituents . This difference impacts reactivity in nucleophilic substitutions. The phenoxy-methyl group in the dichloro derivative introduces aromaticity and halogen-based hydrophobicity, favoring membrane penetration in bioactive molecules.

Synthetic Pathways :

Physicochemical Properties

- Solubility: The methoxy group in the target compound improves water solubility compared to non-polar analogs like 3,3-dimethylpyrrolidine hydrochloride. However, the sulfonyl derivative exhibits higher solubility in polar aprotic solvents due to its strong dipole moment.

Biological Activity

3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is a synthetic organic compound with significant biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxy group and two methyl groups at the 2-position. The molecular formula is , and its structure contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to affect acetylcholine receptors, acting as an antagonist that modulates neurotransmitter activity. This mechanism is crucial for its potential therapeutic applications in neurological disorders.

Key Mechanisms:

- Receptor Binding : The compound binds to muscarinic acetylcholine receptors, influencing various physiological processes.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter release in neuronal cultures, indicating potential applications in treating conditions like Alzheimer's disease and schizophrenia.

- Antioxidant Properties : Research indicates that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related cellular damage.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects against various cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Case Studies and Experimental Data

A series of case studies have been conducted to assess the biological activity of this compound. Below are summarized findings from selected studies:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylpyrrolidine | Methyl group at position 3 | Moderate impact on neurotransmission |

| 4-Methoxypyrrolidine | Methoxy group at position 4 | Enhanced receptor binding |

| 2,5-Dimethylpyrrolidine | Dimethyl substitution at positions 2 and 5 | Limited biological activity |

Q & A

Q. What are the established synthetic methodologies for preparing 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization of precursor amines and subsequent HCl salt formation. Key parameters include solvent selection (e.g., dioxane for HCl salt formation ), reaction time, and temperature control. For pyrrolidine derivatives, protecting group strategies and purification via recrystallization or column chromatography are critical. Analogous synthesis routes for structurally related pyrrolidine hydrochlorides highlight the importance of optimizing stoichiometry and avoiding side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- 1H-NMR : Resolves substituent positions and confirms salt formation via proton environment shifts (e.g., broad singlet for NH in HCl salts ).

- HPLC : Determines purity (>98%) and identifies impurities using reverse-phase columns .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Cross-validation with structural analogs (e.g., 3-Cyano-3-methylpyrrolidine hydrochloride) ensures accurate interpretation .

Q. How does the hydrochloride salt form enhance the compound’s physicochemical properties?

The HCl salt improves aqueous solubility and crystallinity, facilitating biological testing. Experimental validation includes comparative solubility assays (free base vs. salt) and stability testing under physiological conditions. Piperidine-based analogs demonstrate similar solubility enhancements in hydrochloride form .

Q. What are the recommended storage conditions and handling protocols for this compound?

Store at 2–8°C in a dry, inert environment to prevent hydrolysis or deliquescence. Use desiccants and moisture-proof containers. Handling requires PPE (gloves, goggles) and ventilation to avoid dust inhalation, as recommended for structurally related hydrochlorides .

Q. What strategies are used to evaluate the biological activity of this compound in pharmacological studies?

- In vitro assays : Receptor binding studies or enzyme inhibition tests, leveraging structural similarities to bioactive pyrrolidine/piperidine derivatives .

- ADME profiling : Assess solubility, metabolic stability, and membrane permeability using HPLC and cell-based models .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Quantum mechanical reaction path searches (e.g., DFT calculations) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s integrated approach combines computational screening with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) .

Q. How can contradictions between experimental and theoretical data (e.g., NMR shifts) be resolved?

- Cross-technique validation : Compare NMR data with X-ray crystallography or MS results.

- Deuteration studies : Use deuterated solvents to eliminate solvent interference in NMR .

- Literature benchmarking : Reference spectral data from structurally analogous compounds (e.g., 3-methylpyrrolidine hydrochlorides) .

Q. What reactor design considerations are critical for scaling up synthesis?

- Continuous flow systems : Improve heat/mass transfer for exothermic reactions.

- Process control : Monitor pH and temperature in real-time to maintain yield.

- Safety protocols : Mitigate risks of HCl gas release using scrubbers, as outlined in chemical engineering guidelines .

Q. How to design accelerated stability studies for degradation pathway analysis?

Q. What analytical approaches distinguish stereoisomers or impurities in batch samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.